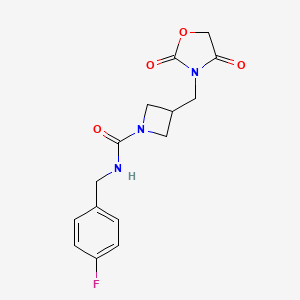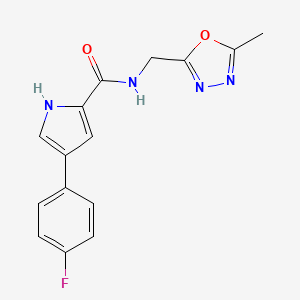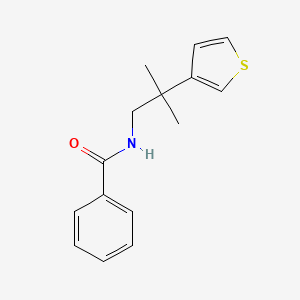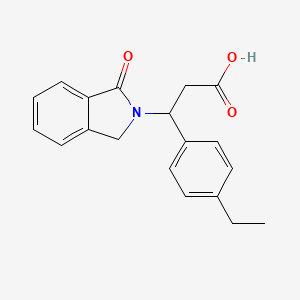
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxychromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxychromen-2-imine” is a complex organic molecule. It contains several functional groups, including a benzenesulfonyl group, a chloro-methylphenyl group, and a methoxychromen-2-imine group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzenesulfonyl group could potentially be introduced via a sulfonation reaction . The chloro-methylphenyl group might be added through a Friedel-Crafts alkylation . The methoxychromen-2-imine group could potentially be synthesized through a series of reactions involving an imine formation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzenesulfonyl and chloro-methylphenyl groups are both aromatic, suggesting the compound could have significant resonance stability . The methoxychromen-2-imine group would introduce additional complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions . The chloro-methylphenyl group might participate in nucleophilic aromatic substitution reactions . The methoxychromen-2-imine group could potentially undergo reactions involving the imine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strengths of the intermolecular forces within the compound .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
One notable application of compounds structurally similar to 3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxychromen-2-imine is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound demonstrated promising properties as a photosensitizer for PDT due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Heterocyclic Synthesis
Compounds with similar structures have been used in the synthesis of heterocyclic compounds. Shalimov et al. (2016) explored the regioselective reaction of N-(chlorosulfonyl)imidoyl chlorides with anilines to synthesize derivatives of 1,2,4-benzothiadiazine 1,1-dioxide. Such reactions are crucial in developing novel heterocyclic compounds that could have various pharmaceutical applications (Shalimov et al., 2016).
Catalysis and Polymerization
In the field of catalysis and polymerization, Skupov et al. (2007) studied the use of benzenesulfonic acid derivatives in the formation of palladium-based polymerization catalysts. These catalysts demonstrated the ability to homopolymerize ethylene and copolymerize ethylene with acrylates or norbornenes, indicating their potential in material science and industrial applications (Skupov et al., 2007).
Nucleophilic Reactions
Hamby and Bauer (1987) investigated the reactions of 3-benzenesulfonyloxyalloxazine and its derivatives with various nucleophiles. Their findings contribute to understanding the reactivity and potential applications of benzenesulfonamide derivatives in chemical synthesis and drug development (Hamby & Bauer, 1987).
Synthesis of Sulfonyl Chlorides
In another study, Dong-Wook Kim, Ko, and S. H. Kim (1992) demonstrated the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides, highlighting the versatility of sulfonyl compounds in chemical synthesis (Dong-Wook Kim, Ko, & S. H. Kim, 1992).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it were used as a catalyst, its mechanism of action would involve facilitating a specific chemical reaction .
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-11-12-17(14-19(15)24)25-23-21(30(26,27)18-8-4-3-5-9-18)13-16-7-6-10-20(28-2)22(16)29-23/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSCTSIOBXEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2977468.png)
![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2977469.png)


![2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2977472.png)



![2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2977483.png)

